

Application Notes and Protocols for Room Temperature Fluorination with SulfoxFluor

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Compound of Interest

Compound Name: **SulfoxFluor**

Cat. No.: **B6592572**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting room-temperature deoxyfluorination of alcohols using **SulfoxFluor** (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride). **SulfoxFluor** is a bench-stable, crystalline solid that serves as a safe and highly efficient reagent for the synthesis of alkyl fluorides.^{[1][2]} Its operational simplicity and broad functional group tolerance make it a valuable tool in medicinal chemistry and drug discovery for the late-stage modification of complex molecules.^[1]

Overview

Deoxyfluorination is a critical transformation in organic synthesis, enabling the replacement of a hydroxyl group with a fluorine atom. The introduction of fluorine can significantly alter the biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.^{[3][4]} **SulfoxFluor** has emerged as a superior reagent for this purpose, offering rapid reaction times, high yields, and excellent chemoselectivity at ambient temperature.^{[1][2][5][6]} It is particularly advantageous over other fluorinating agents like DAST, PhenoFluor, and PyFluor due to its stability, ease of handling, and cost-effectiveness.^{[3][7]}

Key Advantages of SulfoxFluor

- **High Reactivity and Efficiency:** Enables rapid deoxyfluorination of a wide range of primary and secondary alcohols, often within minutes at room temperature.^[1]

- Broad Substrate Scope: Tolerates a variety of functional groups, including alkenes, alkynes, amides, and heterocycles.[1]
- High Selectivity: Demonstrates high selectivity for fluorination over elimination, even with substrates prone to elimination.[1][6]
- Operational Simplicity: As a stable crystalline solid, it can be handled in the air without the need for strictly inert conditions.[1][3]
- Scalability: The synthesis of **SulfoxFluor** is scalable, making it suitable for large-scale applications.[8][9]

Experimental Protocols

The following protocols are based on established procedures for the deoxyfluorination of alcohols using **SulfoxFluor**.[1]

General Procedure for Deoxyfluorination of Alcohols

This protocol is suitable for a 0.2 mmol scale reaction.

Materials:

- Alcohol (1.0 equiv, 0.2 mmol)
- **SulfoxFluor** (1.2 equiv, 0.24 mmol)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.6 equiv, 0.32 mmol)
- Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or MeCN) (0.1 M)
- Polytetrafluoroethylene (PTFE) reaction tube or similar inert vessel
- Stirring bar

Procedure:

- To a PTFE reaction tube containing a stirring bar, add the alcohol (0.2 mmol).

- Add **SulfoxFluor** (1.2 equiv).
- Add the anhydrous solvent (to make a 0.1 M solution).
- Add DBU (1.6 equiv) to the mixture.
- Seal the tube and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 10 to 30 minutes for primary and most secondary alcohols.[\[1\]](#)
- Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to afford the desired alkyl fluoride.

Notes:

- For primary alcohols, the reaction can often be completed in 10 minutes with 1.2 equivalents of both **SulfoxFluor** and DBU.[\[1\]](#)
- For sterically hindered or less reactive secondary alcohols, a longer reaction time or a slight excess of reagents may be necessary.
- The use of an inert atmosphere (e.g., nitrogen or argon) is not strictly necessary but can be employed for sensitive substrates.

Quantitative Data Summary

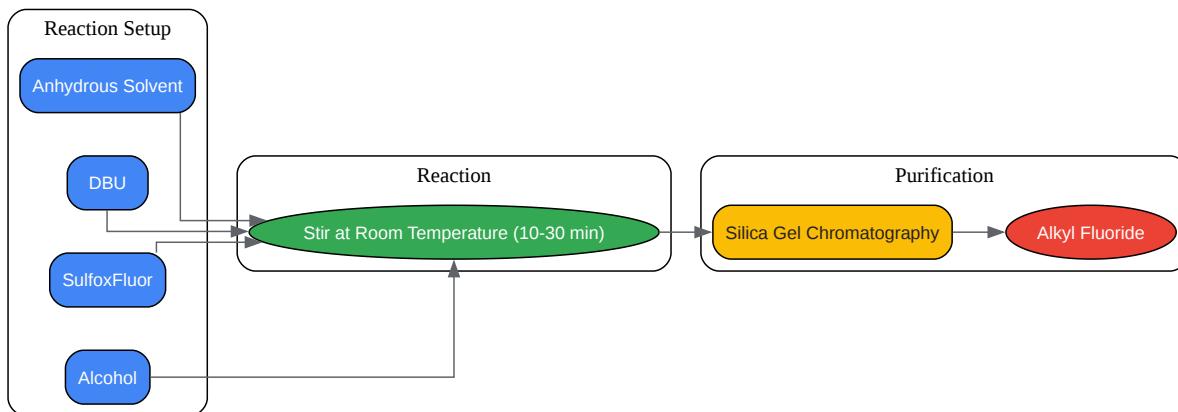
The following table summarizes the results for the deoxyfluorination of a variety of alcohols using **SulfoxFluor** at room temperature.[\[1\]](#)

Entry	Substrate (Alcohol)	Product (Alkyl Fluoride)	Time (min)	Yield (%)
1	4-Phenylbutan-1-ol	1-Fluoro-4-phenylbutane	10	92
2	(R)-2-Phenylpropan-1-ol	(S)-1-Fluoro-2-phenylpropane	10	85
3	Cyclohexylmethanol	(Fluoromethyl)cyclohexane	10	88
4	1-Adamantylmethanol	1-(Fluoromethyl)adamantane	30	75
5	Octan-2-ol	2-Fluorooctane	30	82
6	1-Phenylethan-1-ol	(1-Fluoroethyl)benzene	30	78
7	Benzhydrol	Fluorodiphenylmethane	30	90
8	Cholesterol	3 β -Fluorocholest-5-ene	30	65

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the room-temperature deoxyfluorination of an alcohol using **SulfoxFluor**.

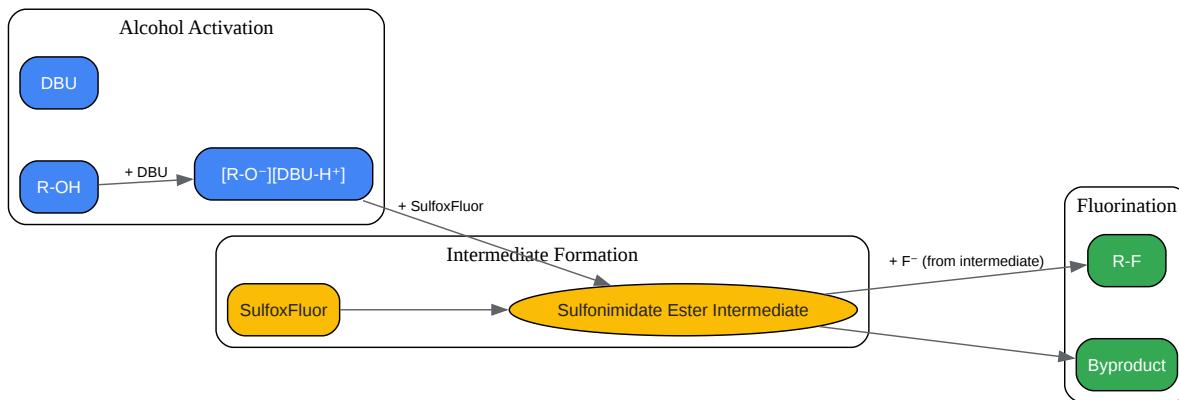


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Caption: General workflow for **SulfoxFluor**-mediated deoxyfluorination.

Proposed Reaction Mechanism

The proposed reaction pathway for the deoxyfluorination of alcohols with **SulfoxFluor** is depicted below.^[1] The reaction proceeds through the formation of a key sulfonimidate ester intermediate.



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Caption: Proposed mechanism for deoxyfluorination with **SulfoxFluor**.

Safety and Handling

While **SulfoxFluor** is a stable solid, standard laboratory safety precautions should always be observed.^[1]

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the reagent in a well-ventilated area or a fume hood.
- For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting

- Low Yield:

- Ensure the alcohol starting material is pure and dry.
- Verify the quality and stoichiometry of **SulfoxFluor** and DBU.
- Consider increasing the reaction time or slightly warming the reaction mixture if the substrate is particularly unreactive.

- Formation of Elimination Byproducts:
 - While **SulfoxFluor** generally gives high selectivity for fluorination, for substrates highly prone to elimination, lowering the reaction temperature might be beneficial.[1]
- Reaction Not Proceeding:
 - Confirm the addition of all reagents in the correct order and stoichiometry.
 - Check for potential competitive reactions if the substrate contains other nucleophilic groups.[10]

These application notes and protocols are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates.

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